L-Primapterin

Übersicht

Beschreibung

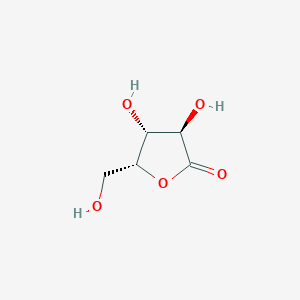

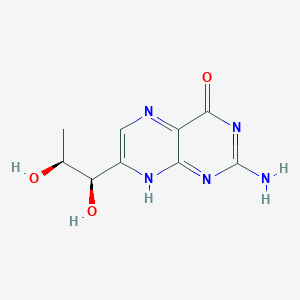

L-Primapterin, also known as 7-Biopterin, is a 7-substituted pterin . It is formed by non-enzymatic rearrangement of 4a-hydroxy-tetrahydropterin in the absence of pterin-4a-carbinolamine dehydratase (PCD) in vitro . It is a characteristic marker of hyperphenylalaninemia variant primapterinuria, which is excreted in the urine .

Molecular Structure Analysis

The molecular formula of L-Primapterin is C9H11N5O3 and its molecular weight is 237.22 . The IUPAC name is 2-amino-7-((1R,2S)-1,2-dihydroxypropyl)pteridin-4(8H)-one .

Chemical Reactions Analysis

L-Primapterin is the 7-isomer of L-biopterin . It is a characteristic marker of hyperphenylalaninemia variant primapterinuria, which is excreted in the urine .

Physical And Chemical Properties Analysis

L-Primapterin is a solid substance . It has a storage temperature of 28°C . The melting point is >255°C (dec.) . The predicted boiling point is 502.6±53.0°C and the predicted density is 1.86±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Genetic Disorder Diagnosis

L-Primapterin plays a crucial role in the diagnosis of Hyperphenylalaninemia (HPA) , a genetic disorder characterized by elevated levels of phenylalanine in the blood. It is used in Pterin Profiling via LC-MS/MS to differentiate between various HPA subtypes, which is essential for accurate diagnosis and treatment .

Newborn Screening

In newborn screening programs, L-Primapterin is analyzed along with other pterin derivatives to screen for Phenylketonuria (PKU) and other metabolic disorders. This early detection is vital for the prevention of developmental delays associated with these conditions .

Pharmaceutical Research

As a biochemical for proteomics research, L-Primapterin is used in the development of new pharmaceuticals. Its role in enzyme interactions and metabolic pathways makes it a valuable compound for drug discovery and therapeutic interventions .

Analytical Chemistry

In analytical chemistry, L-Primapterin serves as a standard for calibrating instruments and validating methods, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .

Bioprocessing & Formulation

L-Primapterin is utilized in bioprocessing and formulation raw materials. It is involved in the production of cell culture media and other biochemicals that are critical for biopharmaceutical manufacturing .

Nutritional Supplementation

Due to its involvement in metabolic pathways, L-Primapterin is studied for its potential use as a nutritional supplement. It may play a role in dietary interventions for individuals with specific metabolic needs or deficiencies .

Wirkmechanismus

Target of Action

L-Primapterin, also known as 7-Biopterin, is the 7-isomer of L-biopterin . It is a characteristic marker of hyperphenylalaninemia variant primapterinuria

Mode of Action

It is known to be involved in the biosynthesis and regeneration of tetrahydrobiopterin (bh4), which is the essential cofactor of the aromatic amino acid hydroxylases phenylalanine hydroxylase (pah), tyrosine hydroxylase (th), two isoforms of tryptophan hydroxylase (tph 1/2), alkylglycerol mono-oxygenase (agmo), as well as of three isoforms of nitric oxide synthase (nos 1–3) .

Biochemical Pathways

L-Primapterin is involved in the biosynthesis and regeneration of BH4 . BH4 is a critical cofactor for several enzymes, including aromatic amino acid hydroxylases, which are key enzymes in the synthesis of the monoamines dopamine, serotonin, norepinephrine, and epinephrine . A disturbance of BH4 metabolism results in a severe depletion of all monoamine neurotransmitters .

Result of Action

The result of L-Primapterin’s action is the modulation of BH4 biosynthesis and regeneration, which in turn affects the synthesis of monoamine neurotransmitters . This can lead to a condition known as hyperphenylalaninemia variant primapterinuria, characterized by the excretion of L-Primapterin in the urine .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)/t3-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXRKRFGNHXANN-DZSWIPIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180964 | |

| Record name | 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-, (S-(R*,S*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Biopterin | |

CAS RN |

2636-52-4 | |

| Record name | 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-, (S-(R*,S*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002636524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-, (S-(R*,S*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is L-Primapterin formed in the body?

A: Research suggests that L-Primapterin originates from tetrahydro-L-biopterin, a vital cofactor for enzymes involved in neurotransmitter synthesis. A study using deuterium-labeled tetrahydro-L-biopterin in patients excreting excess primapterin (primapterinuria) showed that both L-Primapterin and L-biopterin isolated from urine post-administration had similar levels of deuterium labeling. This suggests that L-Primapterin is likely formed from tetrahydro-L-biopterin through an intramolecular rearrangement. []

Q2: Can L-Primapterin be differentiated from other pterins based on its structure?

A: Yes, laser desorption Fourier transform mass spectrometry allows for structural characterization of L-Primapterin and its differentiation from isomeric pterins like L-sepiapterin and L-biopterin. The technique relies on characteristic fragmentation patterns observed during collision-induced dissociation of negatively charged ions. While this method effectively distinguishes isomers like L-Primapterin from L-biopterin, it cannot differentiate between optical isomers like monapterin and neopterin. []

Q3: Why are 7-substituted pterins like L-Primapterin of interest in the context of human disease?

A: The presence of elevated levels of 7-substituted pterins, including L-Primapterin, has been observed in the urine of patients experiencing an atypical, transient form of hyperphenylalaninemia. [] This observation suggests a potential link between the metabolism of 7-substituted pterins and this metabolic disorder.

Q4: What is the significance of the regiospecific synthesis of L-Primapterin?

A: The development of a regiospecific synthesis for (polyhydroxypropyl)-pterins, including L-Primapterin, was a significant achievement. This synthetic strategy, which utilizes the condensation of 2,5,6-triaminopyrimidin-4-one with specific pentose semicarbazones, allows for the controlled and targeted production of L-Primapterin. [, ] This access to pure L-Primapterin is crucial for further investigation of its biological properties and potential roles in health and disease.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene](/img/structure/B119684.png)

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B119688.png)